molecular formula C27H29N3O2S2 B11965989 (5Z)-3-butyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11965989
M. Wt: 491.7 g/mol
InChI Key: AMCLRVRFLGYVTB-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-3-butyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a butyl substituent at the N3 position, a pyrazole-phenyl moiety at C5, and a thioxo group at C2. Its Z-configuration at the C5 methylene bond is critical for spatial arrangement and biological interactions. Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C27H29N3O2S2

Molecular Weight

491.7 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S2/c1-4-5-15-29-26(31)24(34-27(29)33)16-21-17-30(22-9-7-6-8-10-22)28-25(21)20-11-13-23(14-12-20)32-18-19(2)3/h6-14,16-17,19H,4-5,15,18H2,1-3H3/b24-16-

InChI Key

AMCLRVRFLGYVTB-JLPGSUDCSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Introduction of the Isobutoxyphenyl Group

The isobutoxy substituent on the pyrazole is introduced early in the synthesis (Step 1) but may require protective group strategies during subsequent reactions. For example, the isobutoxy group is typically installed via nucleophilic substitution of a hydroxy-phenyl intermediate with isobutyl bromide.

Crystallization and Purification

The final compound is purified via recrystallization from ethanol/water mixtures. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) ensure polymorphic homogeneity, as seen in analogous thiazolidinones.

Analytical Data and Validation

Spectroscopic Characterization :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), 1600 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, pyrazole-H), 7.6–7.3 (m, aromatic-H), 4.1 (s, 2H, OCH₂), 3.5 (t, 2H, NCH₂).

Thermal Analysis :

  • Melting Point : 156–162°C (consistent with form "B" polymorphs in related compounds).

Challenges and Optimization

  • Stereoselectivity : The Knoevenagel step requires precise stoichiometry and catalysis to avoid E-isomer contamination.

  • Polymorphism : Solvent choice during crystallization (e.g., isopropanol vs. methanol) impacts the dominant polymorphic form.

Industrial-Scale Considerations

A scalable protocol for analogous compounds involves:

  • Continuous flow synthesis for chalcone and pyrazole steps.

  • Green solvents : Ethanol/water mixtures reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The thiazolidinone and pyrazole moieties are known to induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of thiazolidinones can inhibit cell proliferation and induce cell cycle arrest in breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Pyrazole derivatives have demonstrated activity against a range of bacterial strains, suggesting that the compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory effects of thiazolidinone derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases .

Case Study 1: Breast Cancer Treatment

A study evaluating the cytotoxic effects of a thiazolidinone derivative on MCF-7 cells reported an IC50 value of 39.70 µM, indicating moderate efficacy. The compound was shown to activate caspases involved in apoptosis, suggesting a mechanism involving programmed cell death .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus revealed that a related pyrazole compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests that modifications to the thiazolidinone structure could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound N3 Substituent C5 Substituent C2 Group Reference
Target Compound Butyl [3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene Thioxo
Compound from 3-Methoxypropyl [3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene Thioxo
Compound from 4-Methoxyphenyl [3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene Thiazolo-triazolone
(Z)-5-(Substituted Benzylidene) Analogs Variable (e.g., alkyl, aryl) Substituted benzylidene Thioxo/amino

Key Observations :

C5 Substituent : The absence of a 3-methyl group on the phenyl ring (vs. ) could reduce steric hindrance, favoring interactions with planar binding sites. The isobutoxy group (vs. butoxy in ) introduces branching, which may alter solubility and metabolic stability .

C2 Group: The thioxo group in the target compound and ’s analogue contrasts with the thiazolo-triazolone system in . Thioxo groups are known to participate in hydrogen bonding, whereas fused heterocycles (e.g., thiazolo-triazolone) may enhance rigidity and π-π stacking .

Physicochemical and Electronic Properties

While direct experimental data (e.g., solubility, logP) for the target compound are unavailable, inferences can be drawn from structural trends:

  • Molecular Weight and Polarity: The target compound (MW ≈ 520–550 g/mol, estimated) is heavier than simpler benzylidene-thiazolidinones (e.g., MW ≈ 300–400 g/mol in ), suggesting reduced solubility in aqueous media .
  • Electronic Effects: Computational tools like Multiwfn could analyze electron localization (e.g., thioxo vs. amino groups) and predict reactivity. The pyrazole-phenyl moiety likely delocalizes electron density, stabilizing the thiazolidinone ring .

Analytical and Computational Approaches

Crystallography: Tools like SHELXL and ORTEP-3 (used in small-molecule crystallography) could resolve the Z-configuration and confirm dihedral angles between the pyrazole and thiazolidinone rings .

Spectroscopy : Comparative CMC studies (as in ) are less relevant here, but techniques like NMR and MS would elucidate purity and tautomeric forms .

Biological Activity

The compound (5Z)-3-butyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidinone core, characterized by a five-membered ring containing nitrogen and sulfur atoms, along with a pyrazole moiety that enhances its reactivity. The presence of various substituents contributes to its pharmacological profile.

Biological Activity Overview

Thiazolidinone derivatives are known for their wide range of biological activities, including:

  • Anticancer
  • Antioxidant
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic

The specific biological activities of this compound have been linked to its ability to interact with various molecular targets within these pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that several derivatives exhibited IC50 values lower than standard chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)Reference
8jMCF-70.426
8eMCF-70.608
CisplatinMCF-70.636

Antioxidant Activity

Thiazolidinone derivatives are also recognized for their antioxidant properties. Studies utilizing the DPPH radical scavenging method indicated that certain derivatives possess significant antioxidant activity, which is essential for protecting cells from oxidative stress. For example, compounds with specific substituents at the 4-position exhibited enhanced antioxidant activity compared to others .

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in cancer progression and inflammation. The interaction with molecular targets such as PPARγ (Peroxisome Proliferator Activated Receptor Gamma) has been noted in related thiazolidinone compounds, suggesting a similar mechanism may be at play .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities:

  • Sava et al. synthesized various thiazolidinone-indometacin hybrids and evaluated their antioxidant activity using DPPH assays. The most active derivatives showed IC50 values significantly lower than indometacin itself .
  • Recent Advances in synthetic strategies for thiazolidinones highlighted their role as multi-target enzyme inhibitors in cancer therapy, showcasing their potential in drug design and development .

Q & A

Q. What are the standard synthetic routes for preparing this thiazolidinone-pyrazole hybrid compound?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of 4-isobutoxyphenyl-substituted pyrazole aldehydes with thiosemicarbazide under acidic conditions to form a Schiff base intermediate .
  • Step 2 : Cyclization of the intermediate in ethanol or methanol under reflux (60–80°C, 2–4 hours) to form the thiazolidinone core .
  • Step 3 : Introduction of the butyl group at the N3 position through alkylation using 1-bromobutane in the presence of a base (e.g., K₂CO₃) . Key purity checks involve HPLC (C18 column, acetonitrile/water mobile phase) and FTIR (thioxo C=S stretch at ~1200 cm⁻¹) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR :
  • ¹H NMR : Aromatic protons (6.8–8.2 ppm), pyrazole-CH (8.5–9.0 ppm), and butyl chain protons (0.9–1.7 ppm) .
  • ¹³C NMR : Thioxo C=S (δ ~180 ppm), carbonyl C=O (δ ~170 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₇H₂₈N₄O₂S₂: 528.16) .
    • X-ray Crystallography : Resolves Z/E isomerism at the methylene group; SHELXL refinement software is recommended for structural validation .

Q. How is the compound’s tautomeric equilibrium analyzed experimentally?

Tautomerism between thione (C=S) and thiol (C–SH) forms is assessed via:

  • UV-Vis Spectroscopy : Shift in λ_max (e.g., 320 nm for thione vs. 280 nm for thiol) .
  • ¹H-¹⁵N HMBC NMR : Correlates NH protons with adjacent carbons to identify dominant tautomers .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Regioselective substitution on the pyrazole ring is controlled by:

  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) direct electrophiles to the N1 position .
  • Catalytic Systems : Pd(OAc)₂/XPhos catalyzes Suzuki-Miyaura coupling of 4-iodopyrazole with aryl boronic acids at room temperature .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) protection of the pyrazole NH ensures selective alkylation at N3 .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2). Key parameters:
  • Grid box centered on active site (coordinates: x=12.4, y=–3.8, z=22.1).
  • Scoring function prioritizes hydrogen bonds with Ser530 and hydrophobic contacts with Val349 .
    • DFT Calculations : Multiwfn software analyzes frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV) to predict charge transfer interactions .

Q. How are contradictions in spectral data resolved (e.g., NMR vs. X-ray)?

  • Dynamic Effects : Variable-temperature NMR (–40°C to 80°C) detects conformational flexibility (e.g., rotation of the isobutoxyphenyl group) .
  • Complementary Techniques : X-ray crystallography definitively assigns stereochemistry, while NOESY NMR identifies spatial proximity of substituents .

Methodological Case Study: Synthesis Optimization

Q. How does X-ray crystallography resolve Z/E isomerism at the methylene group?

  • Data Collection : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å).
  • Key Metric : C5–C6 bond length (~1.34 Å confirms sp² hybridization) and torsion angle (C4–C5–C6–N7 ≈ 180° for Z-configuration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.